molecular formula C16H13N3O2S B2864367 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 941979-59-5

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2864367
CAS No.: 941979-59-5
M. Wt: 311.36
InChI Key: GEPWBJXAQMNVQG-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridazinone moiety, a phenyl ring, and a thiophene carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Introduction of the Thiophene Carboxamide Group: The thiophene carboxamide group is attached through amide bond formation, typically using carboxylic acid derivatives and amine coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated derivatives on the phenyl or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-19-15(20)8-7-13(18-19)11-4-2-5-12(10-11)17-16(21)14-6-3-9-22-14/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPWBJXAQMNVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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